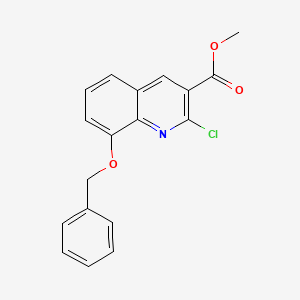

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate

Description

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C18H14ClNO3 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

methyl 2-chloro-8-phenylmethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C18H14ClNO3/c1-22-18(21)14-10-13-8-5-9-15(16(13)20-17(14)19)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

InChI Key |

SDSMDRHZLJYSKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2C(=C1)C=CC=C2OCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of quinoline to obtain 2-chloroquinoline. This intermediate is then subjected to a benzyloxy substitution at the 8-position. The final step involves esterification with methyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The benzyloxy group enhances its ability to penetrate cell membranes, while the quinoline core interacts with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

8-Benzyloxyquinoline: Lacks the chloro and carboxylate groups but shares the benzyloxy substitution.

2-Chloroquinoline: Lacks the benzyloxy and carboxylate groups but shares the chloro substitution.

Methyl 8-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and carboxylate groups provide sites for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a chloro substituent and a benzyloxy group. These structural features are believed to contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.

- Antimicrobial Properties : The compound has shown potential as an antibacterial agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in various biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.

- DNA Interaction : It may intercalate into DNA, thereby interfering with replication and transcription processes.

- Receptor Modulation : The benzyloxy group may allow the compound to interact with specific receptors, altering their signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound using the MTT assay, which measures cell viability based on metabolic activity. The results indicate:

- Dose-Dependent Cytotoxicity : The compound demonstrated significant cytotoxicity against MCF-7 cells with an LC50 value comparable to established anticancer drugs like nocodazole.

- Comparison with Other Compounds : In comparative studies, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substituents.

| Compound | LC50 (µg/mL) | Comparison |

|---|---|---|

| This compound | X.X | Comparable to nocodazole |

| Nocodazole | 0.171 | Standard control |

| Other derivatives | Varies | Some showed higher activity |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study reported that this compound inhibited the growth of MCF-7 cells in a time-dependent manner, suggesting its potential for further development as an anticancer agent .

- Antimicrobial Testing : Preliminary tests indicated that this compound exhibits antibacterial activity against various strains, warranting further investigation into its mechanism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.